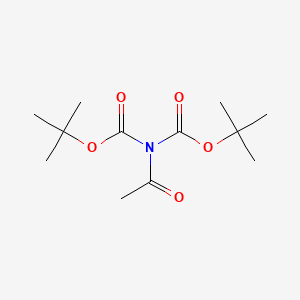
4-Methyl-5-nitroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitroindoline is a chemical compound belonging to the class of indoline derivatives. It is characterized by a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is notable for its unique chemical structure, which includes a nitro group and a methyl group attached to an indoline ring. It has been studied for its potential therapeutic and environmental applications due to its biological activity.
Preparation Methods
The synthesis of 4-Methyl-5-nitroindoline can be achieved through various methods. One common synthetic route involves the condensation reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethyl acetal in a solvent such as N,N-dimethylformamide (DMF). This reaction generates 2,6-dinitrodimethylaminostyrene, which is then subjected to reduction condensation in an acetic acid/toluene mixed solution to obtain the target product . Another method involves adding 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid into a flask, followed by heating and refluxing to react, cooling, and then adding an alcohol solution of potassium ethoxide .
Chemical Reactions Analysis
4-Methyl-5-nitroindoline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various solvents like DMF and acetic acid. Major products formed from these reactions include amino derivatives, substituted indolines, and carboxylic acids .
Scientific Research Applications
4-Methyl-5-nitroindoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of dyes, agricultural chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitroindoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indoline ring structure allows it to bind with high affinity to multiple receptors, which can modulate various biological pathways .
Comparison with Similar Compounds
4-Methyl-5-nitroindoline can be compared with other similar compounds such as:
2-Methyl-5-nitroindoline: Similar in structure but with the methyl group at a different position, leading to different chemical and biological properties.
1-Methyl-5-nitroindoline: Another derivative with the methyl group at the nitrogen atom, used as a molecular probe for studying liquid water structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methyl-5-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMLIIFZFXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601498 |
Source


|
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165250-68-0 |
Source


|
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
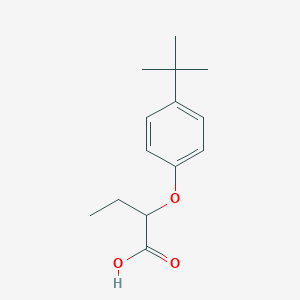
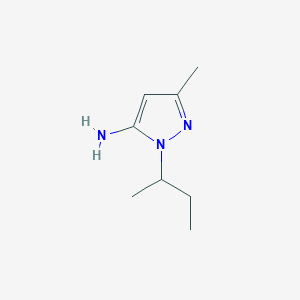

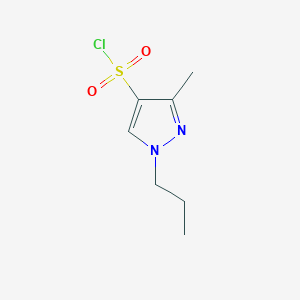
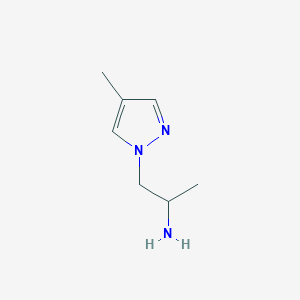
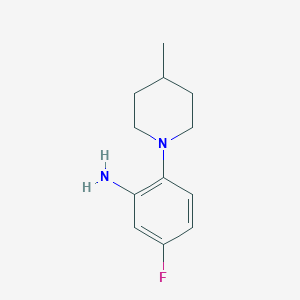


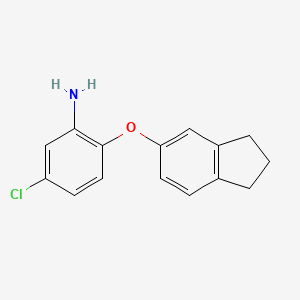

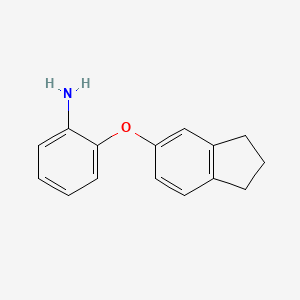
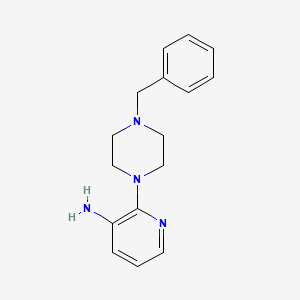
![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
